3-(chloromethyl)-N-methylbenzamide

Organic Synthesis Medicinal Chemistry Chemical Reactivity

3-(Chloromethyl)-N-methylbenzamide (CAS 123944-75-2) is a differentiated benzamide building block where the unique meta‑chloromethyl substituent combined with an N‑methyl amide provides a reactive electrophilic handle and a privileged kinase‑hinge‑binding motif. This dual functionality is essential for focused library synthesis, late‑stage functionalization, and PROTAC linker installation. Unlike generic benzamide fragments, this scaffold preserves critical SAR vectors and physicochemical properties (moderate lipophilicity, low TPSA) for CNS‑penetrant or covalent probe programs. Supplied as a white solid with ≥98% purity, it ensures reproducible results in medicinal chemistry and process R&D.

Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
CAS No. 123944-75-2
Cat. No. B3024667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(chloromethyl)-N-methylbenzamide
CAS123944-75-2
Molecular FormulaC9H10ClNO
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC(=C1)CCl
InChIInChI=1S/C9H10ClNO/c1-11-9(12)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3,(H,11,12)
InChIKeyWYPCLKWDXUSOEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(chloromethyl)-N-methylbenzamide (CAS 123944-75-2): A Reactive Benzamide Building Block for Pharmaceutical Intermediate Synthesis and Targeted Medicinal Chemistry Campaigns


3-(Chloromethyl)-N-methylbenzamide (CAS: 123944-75-2) is an organic small molecule belonging to the benzamide class, characterized by the systematic introduction of a reactive chloromethyl substituent at the meta position of the phenyl ring and an N-methyl amide moiety . Its core structure, consisting of a benzene ring with a chloromethyl group and an N-methylcarboxamide, provides a defined pharmacophore and a versatile synthetic handle for downstream functionalization . The compound is a white solid at room temperature, typically supplied with a purity of 95% or higher, and serves as a crucial intermediate in medicinal chemistry for the synthesis of complex drug candidates and bioactive molecules .

The Case Against Simple Replacement: Why 3-(chloromethyl)-N-methylbenzamide's Meta-Substituted Chloromethyl Handle Demands Specific Sourcing for Reliable Structure-Activity Relationships


The procurement of a generic "benzamide building block" cannot substitute for the specific structural and electronic profile of 3-(chloromethyl)-N-methylbenzamide. The critical differentiator is the unique meta-chloromethyl substituent on the phenyl ring in conjunction with the N-methyl amide, which dictates its reactivity, physicochemical properties, and potential biological interactions . Replacing it with analogs such as 3-(aminomethyl)-N-methylbenzamide (CAS 515131-51-8) , 3-(hydroxymethyl)-N-methylbenzamide (CAS 1373162-20-9) , or 3-(bromomethyl)-N-methylbenzamide (CAS 934638-06-9) will fundamentally alter key properties like lipophilicity, hydrogen bonding capacity, and electrophilic reactivity, thereby invalidating any established or hypothesized structure-activity relationships (SAR) within a given chemical series. This evidence guide provides the quantifiable data necessary for an informed and scientifically justified procurement decision, moving beyond superficial structural similarity.

3-(chloromethyl)-N-methylbenzamide (CAS 123944-75-2) Quantitative Differentiation Guide: A Comparator-Based Analysis for Procurement and Chemical Selection


Electrophilic Reactivity Profile: Chloromethyl vs. Hydroxymethyl and Aminomethyl Analogs

The chloromethyl group provides a distinct electrophilic site for nucleophilic substitution reactions, a feature not shared by its hydroxymethyl or aminomethyl analogs. This enables efficient conjugation and derivatization, a key step in generating focused libraries and advanced intermediates . The computed logP (XLogP3) and topological polar surface area (TPSA) for the target compound and its analogs are derived from authoritative database predictions , .

Organic Synthesis Medicinal Chemistry Chemical Reactivity

N-Methyl Amide vs. Unsubstituted Amide: Physicochemical and Stability Implications

The N-methyl substitution on the amide nitrogen is a key structural feature that differentiates this compound from 3-(chloromethyl)benzamide (CAS 135654-16-9). This N-methyl group impacts hydrogen bonding capacity, lipophilicity, and metabolic stability, all of which are critical parameters in drug discovery .

Pharmacokinetics Solubility Stability

Substitution Position: Meta vs. Para Chloromethyl Isomers

The specific placement of the chloromethyl group at the meta position of the benzamide ring is a crucial determinant of its three-dimensional shape and electronic distribution, which directly impacts target binding and intermolecular interactions [1]. This contrasts with the para-substituted isomer, 4-(chloromethyl)-N-methylbenzamide.

SAR Studies Molecular Recognition Medicinal Chemistry

Synthetic Versatility: Direct Use in Multi-Component Reactions and Derivatization

The presence of both a reactive chloromethyl group and an amide functionality makes 3-(chloromethyl)-N-methylbenzamide a versatile scaffold for generating diverse chemical libraries. It can directly participate in nucleophilic substitution, amide coupling, and other reactions without the need for protecting groups that are often required for analogs like the aminomethyl derivative .

Organic Synthesis Combinatorial Chemistry Drug Discovery

Quality and Purity: Commercial Availability at Defined Specifications for Reproducible Research

While this is not a differentiating factor at the molecular level, the availability of 3-(chloromethyl)-N-methylbenzamide from multiple reputable vendors at defined purity grades (typically 95-98%+) ensures reliable and reproducible research outcomes . This contrasts with some more specialized analogs, such as 3-(bromomethyl)-N-methylbenzamide, which may have limited commercial availability or require custom synthesis .

Chemical Procurement Quality Control Reproducibility

Optimal Use Cases for 3-(chloromethyl)-N-methylbenzamide (CAS 123944-75-2): Leveraging Meta-Substituted Reactivity in Medicinal Chemistry and Process Development


Medicinal Chemistry: Generation of Focused Kinase Inhibitor Libraries via Amide and Chloromethyl Derivatization

Based on its structural features and the evidence from Section 3, 3-(chloromethyl)-N-methylbenzamide is ideally suited as a core scaffold for synthesizing focused libraries of potential kinase inhibitors or other protein-targeting small molecules . The N-methyl amide provides a known pharmacophore for kinase hinge binding, while the meta-chloromethyl group offers a versatile attachment point for introducing diverse chemical moieties to explore vector space and optimize target interactions . This dual functionality allows for rapid SAR exploration using established parallel synthesis techniques .

Process Chemistry: Late-Stage Functionalization in the Synthesis of Advanced Pharmaceutical Intermediates

The compound's high reactivity and well-defined purity profiles, as documented by multiple vendors , , make it a reliable building block for process chemistry applications. Its use in the synthesis of advanced intermediates is supported by its straightforward synthesis from commercially available starting materials (e.g., 3-chloromethylbenzoic acid and methylamine) . The electrophilic chloromethyl group can be leveraged for late-stage functionalization, enabling the introduction of key structural elements in the final steps of a synthetic route, which is a common strategy in drug development to improve overall yield and reduce cost .

Chemical Biology: Development of Targeted Covalent Probes and PROTACs

The electrophilic nature of the chloromethyl group makes this compound a valuable starting point for developing covalent probes or PROTAC (Proteolysis Targeting Chimera) molecules . While the chloromethyl group itself is a moderate electrophile, it can be further derivatized to install more potent warheads (e.g., acrylamides) or to create a linker for E3 ligase ligands . The N-methyl amide core provides a stable, drug-like scaffold onto which these functional elements can be appended. Its differentiated physicochemical properties (e.g., moderate lipophilicity and low TPSA) are also beneficial for optimizing cell permeability and solubility in these applications .

Technical Documentation Hub

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